Technical Guide: Synthesis and Purification of 5-Hydroxy Dantrolene-d4
Technical Guide: Synthesis and Purification of 5-Hydroxy Dantrolene-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of 5-Hydroxy Dantrolene-d4. Dantrolene and its metabolites are significant in the study of muscle relaxants and the treatment of malignant hyperthermia. The deuterated analog, 5-Hydroxy Dantrolene-d4, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1] This document outlines a plausible multi-step synthetic pathway and a subsequent purification protocol, based on established chemical principles and analogous reactions reported in the scientific literature. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Dantrolene is a hydantoin derivative that functions as a postsynaptic muscle relaxant by inhibiting calcium ion release from the sarcoplasmic reticulum. Its primary metabolite, 5-Hydroxy Dantrolene, is pharmacologically active. The stable isotope-labeled version, 5-Hydroxy Dantrolene-d4, is essential for accurate bioanalytical assays. This guide details a proposed synthetic route commencing with the deuteration of a suitable starting material to prepare the key intermediate, 5-(4-nitrophenyl-d4)furan-2-carbaldehyde, followed by its condensation with 1-amino-5-hydroxyhydantoin and subsequent purification.
Chemical Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Hydroxy Dantrolene-d4 | 5-hydroxy-1-(((5-(4-nitrophenyl-2,3,5,6-d4)furan-2-yl)methylene)amino)imidazolidine-2,4-dione | 1217225-15-4 | C₁₄H₆D₄N₄O₆ | 334.28 |
Proposed Synthesis Pathway
The synthesis of 5-Hydroxy Dantrolene-d4 can be envisioned as a two-stage process:
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Synthesis of Key Intermediates:
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Preparation of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde.
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Preparation of 1-amino-5-hydroxyhydantoin.
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Condensation and Purification:
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Condensation of the deuterated aldehyde with the hydroxylated aminohydantoin.
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Purification of the final product.
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The overall proposed synthetic scheme is illustrated below.
Caption: Proposed synthetic pathway for 5-Hydroxy Dantrolene-d4.
Experimental Protocols
Synthesis of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde (Intermediate 1)
This procedure is adapted from the general synthesis of 5-aryl-2-furaldehydes. The key step is a Meerwein arylation using a deuterated starting material.
Materials:
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4-Nitroaniline-d4
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Sodium nitrite
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Hydrochloric acid
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Furfural
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Copper(II) chloride
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Ethanol
Protocol:
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Dissolve 4-nitroaniline-d4 in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, add furfural and a catalytic amount of copper(II) chloride to an aqueous solution.
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Slowly add the cold diazonium salt solution to the furfural mixture with vigorous stirring.
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Allow the reaction to proceed at room temperature for several hours until nitrogen evolution ceases.
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The resulting precipitate, 5-(4-nitrophenyl-d4)furan-2-carbaldehyde, is collected by filtration, washed with cold water, and recrystallized from ethanol.
Synthesis of 1-amino-5-hydroxyhydantoin (Intermediate 2)
This proposed synthesis is based on methods for producing 1-aminohydantoin derivatives, with a subsequent hydroxylation step.
Materials:
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Semicarbazide hydrochloride
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Glyoxylic acid
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Sodium hydroxide
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Hydrochloric acid
Protocol:
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React semicarbazide hydrochloride with glyoxylic acid in an aqueous basic medium (sodium hydroxide) to form a semicarbazone intermediate.
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Acidify the reaction mixture with hydrochloric acid and heat to induce cyclization, forming 1-aminohydantoin.
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The 1-aminohydantoin is then subjected to a hydroxylation reaction. A potential method involves enzymatic hydroxylation or a carefully controlled chemical oxidation to introduce the hydroxyl group at the C5 position. (Note: This step is speculative and would require significant experimental development).
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The resulting 1-amino-5-hydroxyhydantoin is purified by recrystallization.
Synthesis of 5-Hydroxy Dantrolene-d4 (Final Product)
This step involves the condensation of the two key intermediates.
Materials:
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5-(4-nitrophenyl-d4)furan-2-carbaldehyde (Intermediate 1)
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1-amino-5-hydroxyhydantoin (Intermediate 2)
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Glacial acetic acid
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Ethanol
Protocol:
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Dissolve equimolar amounts of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde and 1-amino-5-hydroxyhydantoin in a minimal amount of glacial acetic acid.
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Add ethanol to the mixture and reflux for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product, 5-Hydroxy Dantrolene-d4, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Purification Protocol
The crude 5-Hydroxy Dantrolene-d4 is purified using column chromatography.
Caption: Workflow for the purification of 5-Hydroxy Dantrolene-d4.
Protocol:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
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Equilibrate the column with the starting mobile phase (e.g., 90:10 hexane:ethyl acetate).
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Dissolve the crude product in a minimal amount of the mobile phase.
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Carefully load the dissolved sample onto the top of the silica gel bed.
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Begin elution with the mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate.
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Collect fractions and monitor the separation using TLC.
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Hydroxy Dantrolene-d4.
Characterization and Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Parameter | Method | Expected Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Identity Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to the deuterated molecular weight (approx. 334.28 m/z) |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectrum should show the absence of signals corresponding to the deuterated positions on the nitrophenyl ring. ¹³C and ²H NMR will further confirm the structure and deuteration sites. |
Conclusion
This technical guide presents a plausible and detailed methodology for the synthesis and purification of 5-Hydroxy Dantrolene-d4. The proposed pathway utilizes established organic chemistry reactions, adapted for the introduction of a deuterium label. The successful synthesis of this internal standard is critical for advancing research in the pharmacokinetics and metabolism of dantrolene. The protocols provided herein offer a solid foundation for researchers to develop and optimize the production of this important analytical tool. It is important to note that the synthesis, particularly of the 1-amino-5-hydroxyhydantoin intermediate, may require significant experimental optimization.
